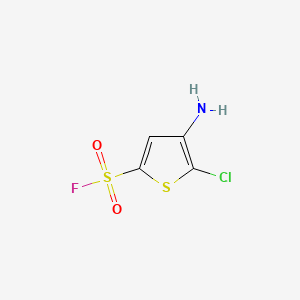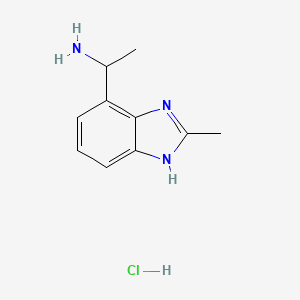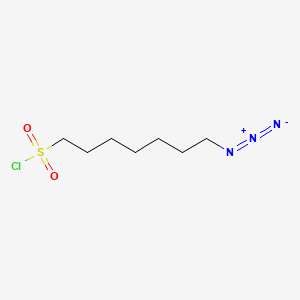
4-amino-5-chlorothiophene-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chlorothiophene-2-sulfonyl fluoride (ACSF) is an organofluoride compound with a wide range of applications in scientific research. It is a versatile reagent used in the synthesis of a variety of compounds, as well as a valuable tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
4-amino-5-chlorothiophene-2-sulfonyl fluoride is a valuable tool for studying biochemical and physiological processes. It has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, the study of protein-ligand interactions, and the study of enzyme kinetics. This compound has also been used as an inhibitor of various enzymes, including cytochrome P450, proteases, and phosphatases.
Mécanisme D'action
The mechanism of action of 4-amino-5-chlorothiophene-2-sulfonyl fluoride is not fully understood. It is believed that the compound binds to certain enzymes and disrupts their normal activity. This disruption is thought to be due to the presence of the fluorine atom, which is able to interact with the enzyme's active site, thus preventing it from performing its normal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450, proteases, and phosphatases. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-5-chlorothiophene-2-sulfonyl fluoride has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a stable compound, and it can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and has low environmental impact.
On the other hand, there are also some limitations to using this compound in laboratory experiments. It can be difficult to obtain in large quantities, and it is not always possible to obtain the pure compound. In addition, the compound is highly reactive, and it can interact with other compounds in the reaction mixture.
Orientations Futures
The potential applications of 4-amino-5-chlorothiophene-2-sulfonyl fluoride are far from being fully explored. In the future, it is likely that the compound will continue to be used in the synthesis of biologically active compounds, as well as in the study of protein-ligand interactions. In addition, there is potential for the compound to be used in the development of new therapeutic agents. Furthermore, this compound could be used to study the effects of different environmental conditions on biochemical and physiological processes. Finally, the compound could be used to investigate the effects of different types of stress on biochemical pathways.
Méthodes De Synthèse
4-amino-5-chlorothiophene-2-sulfonyl fluoride is synthesized in two main steps. The first step involves the reaction of 4-chloro-2-thiophenecarboxylic acid with anhydrous hydrogen fluoride to form 4-chloro-2-thiophenecarboxylic acid fluoride. This reaction is usually carried out at room temperature in a sealed tube. The second step involves the reaction of the acid fluoride with ammonium sulfate to form this compound. This reaction is usually carried out in aqueous solution at a temperature of 60-80°C.
Propriétés
IUPAC Name |
4-amino-5-chlorothiophene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFNO2S2/c5-4-2(7)1-3(10-4)11(6,8)9/h1H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXISAODPKBMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B6604991.png)




![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)
